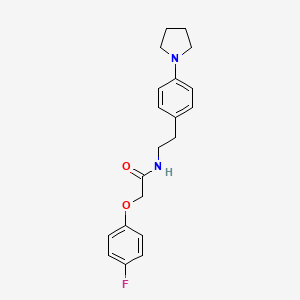
2-(4-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide, commonly known as FPPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and has been studied extensively for its ability to interact with the human body's central nervous system.
Aplicaciones Científicas De Investigación
Synthetic Methods and Chemical Properties
Research has explored the synthesis and characterization of related compounds, focusing on methodologies that can be applied to produce novel derivatives with potential biological activities. For instance, the study of N-halogeno compounds highlights the development of new electrophilic fluorinating agents, indicating the utility of fluorine in modifying chemical structures for desired properties (Banks, Besheesh, & Tsiliopoulos, 1996). Another study on triethylborane-mediated atom-transfer cyclisation demonstrates a method for synthesizing cyclic compounds, which could be relevant for creating ring structures similar to those in the target compound (Ikeda, Teranishi, Nozaki, & Ishibashi, 1998).
Biological Activities and Potential Applications
Several studies have been conducted on derivatives with structural similarities to the target compound, revealing their potential in therapeutic applications. For example, the synthesis of a fluorinated derivative of a sigma-1 receptor modulator indicates the importance of fluorination in enhancing the biological activity of pharmaceutical compounds (Kuznecovs et al., 2020). Furthermore, research on pyridine linked thiazole derivatives has shown promising anticancer activity against various cancer cell lines, suggesting the potential of related acetamide derivatives in oncology (Alqahtani & Bayazeed, 2020).
Chemical Sensors and Imaging Agents
The development of fluoroionophores based on diamine-salicylaldehyde derivatives for metal cation detection highlights the role of fluorinated compounds in creating sensitive and selective sensors for biological and environmental monitoring (Hong et al., 2012). Additionally, the radiosynthesis of selective radioligands for imaging the translocator protein with PET demonstrates the application of fluorinated acetamides in diagnostic imaging, contributing to our understanding of neurological diseases (Dollé et al., 2008).
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-17-5-9-19(10-6-17)25-15-20(24)22-12-11-16-3-7-18(8-4-16)23-13-1-2-14-23/h3-10H,1-2,11-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABDTZCBILRZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2637511.png)


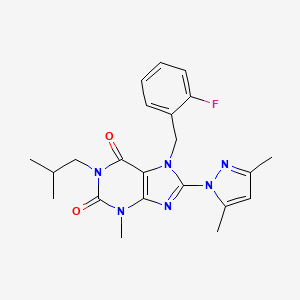
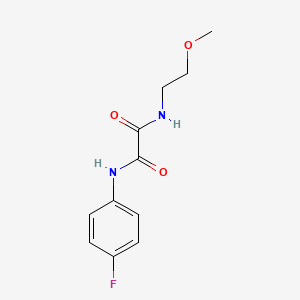
![5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2637518.png)
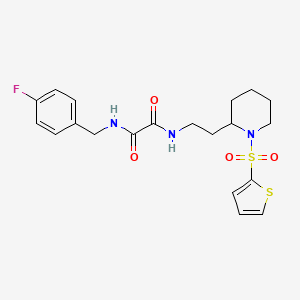
![ethyl (E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-(phenylcarbamoylamino)prop-2-enoate](/img/structure/B2637522.png)
![Ethyl 4-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate](/img/structure/B2637523.png)

![N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2637526.png)
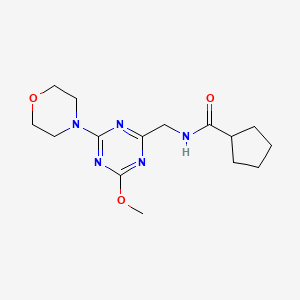

![2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2637529.png)